molecular formula C8H5BrClN B1524236 6-Bromo-5-chloro-1H-indole CAS No. 1191028-50-8

6-Bromo-5-chloro-1H-indole

Cat. No. B1524236
M. Wt: 230.49 g/mol
InChI Key: IRWREYGFJOJLFT-UHFFFAOYSA-N
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Patent
US08586748B2

Procedure details

A 1.0 M solution of vinylmagnesium bromide in THF (0.13 L, 130 mmol) is added slowly to 10 g (43 mmol) of 3-bromo-4-chloro-nitrobenzene in 140 mL of THF at −40° C. The mixture is stirred at −40 C for an additional hour when aqueous NH4Cl is added. The mixture is allowed to warm to rt, and then is extracted with EtOAc. The extract is washed with brine, dried over MgSO4, filtered, concentrated, and purified twice by chromatography (33% EtOAc in hexanes) to provide 0.95 g (9.7%) of 4-bromo-5-chloro-1H-indole and 0.77 g (7.9%) of 6-bromo-5-chloro-1H-indole. Each of the indole products is separately treated with 1.1 equivalents of Boc2O and 0.2 equivalents of DMAP in MeCN. The mixtures are concentrated and the residues chromatographed (10% EtOAc in hexanes) to provide I-011 (32%) and I-012 (48%).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
0.13 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([Mg]Br)=[CH2:2].[Br:5][C:6]1[CH:7]=[C:8]([N+:13]([O-])=O)[CH:9]=[CH:10][C:11]=1[Cl:12].[NH4+].[Cl-]>C1COCC1>[Br:5][C:6]1[C:11]([Cl:12])=[CH:10][CH:9]=[C:8]2[C:7]=1[CH:1]=[CH:2][NH:13]2.[Br:5][C:6]1[CH:7]=[C:8]2[C:9]([CH:1]=[CH:2][NH:13]2)=[CH:10][C:11]=1[Cl:12] |f:2.3|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)[Mg]Br
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=C(C=CC1Cl)[N+](=O)[O-]
Name
Quantity
140 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.13 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
is extracted with EtOAc
WASH
Type
WASH
Details
The extract is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified twice by chromatography (33% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C=CNC2=CC=C1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: PERCENTYIELD 9.7%
Name
Type
product
Smiles
BrC1=C(C=C2C=CNC2=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.77 g
YIELD: PERCENTYIELD 7.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08586748B2

Procedure details

A 1.0 M solution of vinylmagnesium bromide in THF (0.13 L, 130 mmol) is added slowly to 10 g (43 mmol) of 3-bromo-4-chloro-nitrobenzene in 140 mL of THF at −40° C. The mixture is stirred at −40 C for an additional hour when aqueous NH4Cl is added. The mixture is allowed to warm to rt, and then is extracted with EtOAc. The extract is washed with brine, dried over MgSO4, filtered, concentrated, and purified twice by chromatography (33% EtOAc in hexanes) to provide 0.95 g (9.7%) of 4-bromo-5-chloro-1H-indole and 0.77 g (7.9%) of 6-bromo-5-chloro-1H-indole. Each of the indole products is separately treated with 1.1 equivalents of Boc2O and 0.2 equivalents of DMAP in MeCN. The mixtures are concentrated and the residues chromatographed (10% EtOAc in hexanes) to provide I-011 (32%) and I-012 (48%).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
0.13 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([Mg]Br)=[CH2:2].[Br:5][C:6]1[CH:7]=[C:8]([N+:13]([O-])=O)[CH:9]=[CH:10][C:11]=1[Cl:12].[NH4+].[Cl-]>C1COCC1>[Br:5][C:6]1[C:11]([Cl:12])=[CH:10][CH:9]=[C:8]2[C:7]=1[CH:1]=[CH:2][NH:13]2.[Br:5][C:6]1[CH:7]=[C:8]2[C:9]([CH:1]=[CH:2][NH:13]2)=[CH:10][C:11]=1[Cl:12] |f:2.3|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)[Mg]Br
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=C(C=CC1Cl)[N+](=O)[O-]
Name
Quantity
140 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.13 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
is extracted with EtOAc
WASH
Type
WASH
Details
The extract is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified twice by chromatography (33% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C=CNC2=CC=C1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: PERCENTYIELD 9.7%
Name
Type
product
Smiles
BrC1=C(C=C2C=CNC2=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.77 g
YIELD: PERCENTYIELD 7.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.